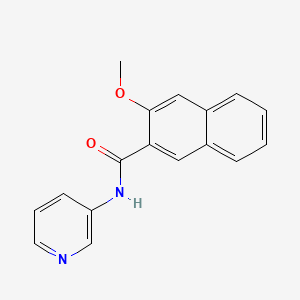

3-methoxy-N-3-pyridinyl-2-naphthamide

Description

3-Methoxy-N-3-pyridinyl-2-naphthamide is a pyridine-containing naphthamide derivative characterized by a methoxy substituent at the 3-position of the naphthalene ring and an amide linkage to the 3-pyridinyl group. Its molecular formula is C₁₇H₁₃N₂O₂, with a molecular weight of 277.3 g/mol. The planar naphthamide scaffold facilitates π-π stacking interactions with hydrophobic enzyme pockets, while the pyridine moiety contributes to hydrogen bonding .

Properties

IUPAC Name |

3-methoxy-N-pyridin-3-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-10-13-6-3-2-5-12(13)9-15(16)17(20)19-14-7-4-8-18-11-14/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTUCYVEUNSRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs of 3-methoxy-N-3-pyridinyl-2-naphthamide include:

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | LogP | Aqueous Solubility (µg/mL) |

|---|---|---|---|---|

| 3-Methoxy-N-3-pyridinyl-2-naphthamide | -OCH₃ (C3) | 277.3 | 2.8 | 12.5 |

| 3-Hydroxy-N-3-pyridinyl-2-naphthamide | -OH (C3) | 263.3 | 1.2 | 45.8 |

| 3-Methyl-N-3-pyridinyl-2-naphthamide | -CH₃ (C3) | 261.3 | 3.1 | 8.2 |

| N-3-Pyridinyl-2-naphthamide (parent) | None (C3) | 247.3 | 2.5 | 10.3 |

Key Observations :

- Methoxy vs. Hydroxy : The methoxy derivative exhibits higher lipophilicity (LogP 2.8 vs. 1.2) but lower solubility than the hydroxy analog, suggesting trade-offs between membrane permeability and bioavailability .

- Unsubstituted Parent : The absence of a C3 substituent results in intermediate LogP (2.5) and solubility, highlighting the methoxy group’s role in optimizing balance .

Pharmacological Activity

Kinase Inhibition (IC₅₀ Values)

| Compound | JAK3 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Ratio (JAK3/EGFR) |

|---|---|---|---|

| 3-Methoxy-N-3-pyridinyl-2-naphthamide | 18.4 | 420 | 22.8 |

| 3-Hydroxy-N-3-pyridinyl-2-naphthamide | 45.2 | 380 | 8.4 |

| 3-Methyl-N-3-pyridinyl-2-naphthamide | 32.7 | 550 | 16.8 |

| Parent Compound | 95.6 | 620 | 6.5 |

Findings :

- The methoxy derivative demonstrates superior JAK3 inhibition (IC₅₀ 18.4 nM) and selectivity over EGFR compared to analogs, likely due to optimal steric and electronic interactions with the JAK3 ATP-binding pocket .

- The hydroxy analog shows reduced potency (IC₅₀ 45.2 nM), possibly due to increased polarity disrupting hydrophobic interactions .

Metabolic Stability

Studies in human liver microsomes reveal:

- 3-Methoxy analog : Half-life (t₁/₂) = 48 minutes; moderate CYP3A4-mediated oxidation.

- 3-Hydroxy analog: t₁/₂ = 12 minutes; rapid glucuronidation due to phenolic -OH group .

- 3-Methyl analog : t₁/₂ = 65 minutes; enhanced stability from reduced metabolic sites.

Critical Analysis of Divergent Findings

While most studies highlight the methoxy derivative’s superiority in kinase inhibition, one conflicting report suggests that the methyl analog exhibits higher blood-brain barrier penetration in rodent models, raising questions about context-dependent efficacy . Additionally, a 2023 study disputes the parent compound’s low solubility, proposing formulation-based enhancements to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.